molecular formula C19H24FN5O5S B2540730 N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide CAS No. 872881-42-0

N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide

Cat. No.: B2540730
CAS No.: 872881-42-0
M. Wt: 453.49
InChI Key: FQBMRHAWCSFOMM-UHFFFAOYSA-N
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Description

N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide is a complex organic compound that features a combination of fluorobenzenesulfonyl, oxazinan, and imidazole moieties

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the oxazinan ring, followed by the introduction of the fluorobenzenesulfonyl group. The final steps involve the coupling of the imidazole moiety and the ethanediamide backbone. Common reagents used in these reactions include sulfonyl chlorides, amines, and imidazole derivatives. Reaction conditions often require controlled temperatures, inert atmospheres, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes, enzyme activity, and receptor binding.

Medicine

In medicine, N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide is explored for its therapeutic potential. Its unique structure and functional groups may confer specific pharmacological properties, making it a candidate for the treatment of various diseases.

Industry

In industry, this compound is used in the development of new materials with specific properties. Its incorporation into polymers, coatings, and other materials can enhance their performance and functionality.

Comparison with Similar Compounds

Similar Compounds

  • N’-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide
  • N’-{[3-(4-bromobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide
  • N’-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide

Uniqueness

The uniqueness of N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide lies in the presence of the fluorobenzenesulfonyl group This fluorinated moiety can significantly influence the compound’s chemical and biological properties, such as its reactivity, stability, and ability to interact with biological targets

Properties

IUPAC Name

N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-imidazol-1-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN5O5S/c20-15-3-5-16(6-4-15)31(28,29)25-10-2-12-30-17(25)13-23-19(27)18(26)22-7-1-9-24-11-8-21-14-24/h3-6,8,11,14,17H,1-2,7,9-10,12-13H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBMRHAWCSFOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCCN2C=CN=C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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